4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol
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Overview
Description
4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol is a complex organic compound featuring a phenol group substituted with chlorine and methyl groups, and an imine linkage to a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol typically involves a multi-step process:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized by condensing 2-aminophenol with benzoic acid derivatives under acidic conditions.
Synthesis of the Imine Linkage: The imine linkage is formed by reacting the benzoxazole derivative with an aldehyde or ketone in the presence of a suitable catalyst, such as an acid or base.
Final Coupling: The final step involves coupling the imine intermediate with 4-chloro-3,5-dimethylphenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, the compound’s structure suggests potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets through the imine and phenol functionalities makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and reactive functional groups.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The imine group could form reversible covalent bonds with nucleophilic sites on proteins, while the phenol group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Lacks the benzoxazole and imine functionalities, making it less versatile.
3,5-dimethyl-4-hydroxybenzaldehyde: Similar phenol and methyl groups but lacks the benzoxazole moiety.
Uniqueness
4-chloro-3,5-dimethyl-2-{(E)-[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol is unique due to its combination of a phenol group, a benzoxazole ring, and an imine linkage
Properties
Molecular Formula |
C22H17ClN2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-chloro-3,5-dimethyl-2-[(2-phenyl-1,3-benzoxazol-5-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-10-19(26)17(14(2)21(13)23)12-24-16-8-9-20-18(11-16)25-22(27-20)15-6-4-3-5-7-15/h3-12,26H,1-2H3 |
InChI Key |
UDDNLMHOTRGSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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